molecular formula C10H16O2 B8280154 5-Tert.-butyl-1,3-cyclohexanedione

5-Tert.-butyl-1,3-cyclohexanedione

Cat. No.: B8280154
M. Wt: 168.23 g/mol
InChI Key: UODQIYOHASHZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1,3-cyclohexanedione is a cyclic diketone derivative characterized by a tert-butyl substituent at the 5-position of the cyclohexanedione ring. Cyclohexanedione derivatives are widely used as building blocks in pharmaceuticals, agrochemicals, and materials science, particularly in multicomponent reactions like the Hantzsch and Biginelli reactions .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-tert-butylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h7H,4-6H2,1-3H3

InChI Key

UODQIYOHASHZDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)CC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-Trifluoromethyl-1,3-cyclohexanedione
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the diketone, facilitating condensations with aromatic aldehydes and ammonium acetate to form fluorinated hexahydroacridinediones (e.g., 5a and 5b in Scheme 2 of ). Yields are typically high (~70–85%) under mild conditions .
  • Applications : Useful in synthesizing fluorinated heterocycles for medicinal chemistry.
5,5-Dimethyl-1,3-cyclohexanedione
  • Reactivity : The dimethyl substituents provide moderate steric hindrance, enabling efficient participation in Biginelli reactions (e.g., with urea and aldehydes) to form hexahydroquinazoline-diones . Biomass-derived synthesis routes (from acetone and malonic acid) make this compound environmentally favorable .
  • Applications : Key intermediate in biofuels and polycyclic hydrocarbon synthesis .
4,4-Dimethyl-1,3-cyclohexanedione
  • Reactivity: Methyl groups at the 4-position stabilize enol intermediates, enabling reactions with alkyl acetoacetates and aldehydes to form hexahydroquinoline derivatives. Racemic products are resolvable via chiral chromatography .
  • Applications : Pharmaceutical intermediates with antitumor and antimicrobial activities .
2-Methyl-1,3-cyclohexanedione
  • Reactivity : The α-methyl group allows alkylation or condensation with aldehydes, though yields are moderate (~60%) due to competing dialkylation .
  • Applications : Precursor for photoprotective molecules and solar energy storage systems .
5-Tert-Butyl-1,3-cyclohexanedione
  • Reactivity : The bulky tert-butyl group introduces significant steric hindrance, slowing reaction kinetics in condensations but improving product stability. For example, in Hantzsch-type reactions, tert-butyl-substituted derivatives may require longer reaction times compared to trifluoromethyl or methyl analogues.
  • Applications: Potential use in stabilized intermediates for high-density polymers or lipophilic drug candidates .

Physicochemical Properties

Compound Substituent Boiling Point (°C) Solubility Steric Bulk
5-Trifluoromethyl-1,3-CHD -CF3 Not reported Low in polar solvents Moderate
5,5-Dimethyl-1,3-CHD -CH3 ~175–180 (estimated) Moderate in ethanol Low
4,4-Dimethyl-1,3-CHD -CH3 ~170–175 (estimated) High in ethanol Low
5-Tert-Butyl-1,3-CHD -C(CH3)3 ~200–210 (estimated) Low in polar solvents High

Notes:

  • The tert-butyl group’s hydrophobicity reduces solubility in polar solvents, favoring nonpolar media for reactions .
  • Boiling points are extrapolated from analogous compounds (e.g., 2-acetyl-1,3-cyclohexanedione has a boiling point of ~399 K) .

Application-Specific Performance

  • Biocidal Activity: 2-Phenyl-1,3-cyclohexanedione enol esters (e.g., with methyl/ethyl substituents) show superior herbicidal activity compared to tert-butyl derivatives, likely due to better membrane permeability .
  • Pharmaceuticals : 5,5-Dimethyl-1,3-cyclohexanedione derivatives exhibit antidiabetic and antitumor properties, while tert-butyl analogues may enhance blood-brain barrier penetration in CNS drugs .
  • Materials Science : The tert-butyl group’s bulk improves thermal stability in polycyclic biofuels, reducing decomposition rates .

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